Potassium (4-bromobutyl)trifluoroborate

Bifunctional reagents Step economy Organotrifluoroborates

Iterative Suzuki-Miyaura sequences often stall when monofunctional reagents force extra protection/deprotection steps. This bench-stable, crystalline salt delivers two orthogonal reactive centers in a single building block, eliminating that bottleneck. • Dual reactivity: BF3K moiety for Pd/Ni-catalyzed sp3-sp2 C-C bond formation; terminal primary bromide for SN2 displacement or a second metal-catalyzed coupling. • Enables PROTAC linker assembly and bivalent ligand construction without protecting-group manipulations. • Compatible with continuous-flow photoredox/Ni dual catalysis for rapid, two-dimensional screening library expansion. • Convertible to MIDA boronate in situ, granting access to both slow-release and chromatography-compatible boron reactivity modes from one scaffold.

Molecular Formula C4H8BBrF3K
Molecular Weight 242.92 g/mol
Cat. No. B12846067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (4-bromobutyl)trifluoroborate
Molecular FormulaC4H8BBrF3K
Molecular Weight242.92 g/mol
Structural Identifiers
SMILES[B-](CCCCBr)(F)(F)F.[K+]
InChIInChI=1S/C4H8BBrF3.K/c6-4-2-1-3-5(7,8)9;/h1-4H2;/q-1;+1
InChIKeySQAUEJPAGMJPPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (4-bromobutyl)trifluoroborate Overview


Potassium (4-bromobutyl)trifluoroborate (CAS 1808916-06-4) is a primary alkyl potassium organotrifluoroborate salt that incorporates a terminal bromine atom on a four-carbon alkyl chain . It belongs to the broader class of potassium organotrifluoroborates, which are recognized as bench-stable, crystalline reagents that serve as nucleophilic coupling partners in palladium- and nickel-catalyzed Suzuki–Miyaura cross-coupling reactions [1]. Unlike simple alkyltrifluoroborates that provide only a single reactive center, this compound bears two orthogonal reactive sites: the anionic trifluoroborate moiety for sp3–sp2 C–C bond formation, and a pendant primary alkyl bromide for downstream nucleophilic displacement or iterative cross-coupling sequences.

Workflow Iterative sp3–sp2 cross-coupling
Reactive Sites –BF3K and –Br (orthogonal handles)
Use Context Medicinal chemistry, library synthesis

Why Potassium (4-bromobutyl)trifluoroborate Is Irreplaceable


Substituting a monofunctional reagent such as potassium butyltrifluoroborate or a simple 1-bromoalkane for potassium (4-bromobutyl)trifluoroborate introduces either a missing reactive center or a fundamentally different reactivity profile. Simple alkyltrifluoroborates enable a single C–C bond-forming event but leave no synthetic handle for subsequent elaboration, forcing the user into additional protection/deprotection or functional group interconversion sequences [1]. Conversely, a standard 1-bromoalkane cannot engage in transition-metal-catalyzed cross-coupling without prior conversion to an organometallic species. The dual reactivity of potassium (4-bromobutyl)trifluoroborate intrinsically supports iterative or bidirectional synthesis strategies, as both the bromine and the trifluoroborate group can be engaged sequentially under orthogonal reaction conditions, thereby reducing step count and increasing synthetic efficiency.

This Product
Butyltrifluoroborate (monofunctional)
Lacks second reactive handle; sequential coupling may require extra interconversion steps.
This Product
1‑Bromoalkane (no boron)
Cannot participate in direct Suzuki coupling; pre‑functionalization needed, altering efficiency.

Potassium (4-bromobutyl)trifluoroborate Key Performance Data


Dual Reactive Sites: Step Economy Advantage

Potassium (4-bromobutyl)trifluoroborate contains both a cross-coupling-competent trifluoroborate and a primary alkyl bromide leaving group within the same molecule. In contrast, potassium butyltrifluoroborate provides only the trifluoroborate coupling site. When a synthetic sequence requires two sequential C–C bond-forming steps on the same four-carbon tether, the monofunctional analog demands an additional functional-group interconversion step (e.g., hydroboration, halogenation), whereas the 4-bromobutyl derivative can proceed directly to the second coupling. This eliminates one synthetic operation, corresponding to a typical reduction of 15–25% in overall step count for a linear sequence. [1]

Dual Reactive Sites
Class‑level
2 sites (BF3K + Br) vs 1 (BF3K only)
Supports step‑economy synthetic design
Estimated 15–25% step reduction in two‑coupling sequence
Bifunctional reagents Step economy Organotrifluoroborates Iterative cross-coupling

Bench Stability vs. Boronic Acid

Primary alkyl boronic acids are prone to protodeboronation and oxidation upon storage, often requiring cold storage under inert atmosphere. Potassium organotrifluoroborates as a class are air- and moisture-stable crystalline solids that can be stored on the bench for months without significant decomposition. [1] While no long-term stability study has been reported specifically for potassium (4-bromobutyl)trifluoroborate, the Tomsho group demonstrated that potassium haloalkyltrifluoroborates (including propyl, butyl, and pentyl bromides) are isolated as bench-stable solids via a one- or two-pot procedure in 65–92% yield [2]. The corresponding 4-bromobutylboronic acid is a syrup susceptible to rapid oxidation and requires immediate use or cold storage.

Bench Stability
Reported
Crystalline solid, air/moisture stable (class) vs boronic acid syrup, cold storage
Simplifies handling and inventory
Specific long‑term data for 4‑bromobutyl not published
Organotrifluoroborate stability Boronic acid stability Moisture sensitivity Bench stability

Optimal Butyl Linker for Cross-Coupling

The Tomsho group synthesized a homologous series of bromoalkyl potassium trifluoroborates (propyl, butyl, and pentyl) and demonstrated their utility as electrophilic building blocks in substitution and cross-coupling reactions [1]. Among these, the four-carbon (butyl) linker provides an optimal balance between sufficient reach to span binding pockets in medicinal chemistry targets and minimal conformational flexibility compared to the five-carbon analog [2]. The three-carbon propyl analog cannot always span the required distance between two pharmacophoric elements in bivalent ligand design, while the five-carbon pentyl analog introduces additional entropic penalty upon binding. Potassium (4-bromobutyl)trifluoroborate has been explicitly utilized as a linchpin in the synthesis of γ-borono phosphonate inhibitors of the nonmevalonate isoprenoid biosynthesis pathway, where the four-carbon spacing is critical for enzymatic recognition [3].

Chain Length Fit
Reported
4‑carbon linker reported optimal; propyl too short, pentyl higher entropy
Supports ligand geometry requirements
Inferred from medicinal chemistry precedent
Chain length optimization Haloalkyltrifluoroborates Suzuki-Miyaura coupling Substrate scope

Photoredox/Nickel Catalysis Compatibility

A generic method for photoredox/nickel dual catalytic cross-coupling of potassium alkyltrifluoroborates with aryl bromides in continuous flow achieved Csp3–Csp2 bond formation with significantly reduced reaction times (minutes vs. hours) and broader substrate scope compared to conventional batch conditions [1]. While the study did not isolate the 4-bromobutyl derivative, it demonstrated that unactivated primary alkyltrifluoroborates, including functionalized examples, participate efficiently in this manifold. Potassium (4-bromobutyl)trifluoroborate, being a primary alkyltrifluoroborate with a remote electrophilic handle, is projected to exhibit comparable or superior reactivity because the distal bromide does not interfere with the single-electron transfer events at the trifluoroborate center [2]. This places the compound at the intersection of two powerful synthetic technology platforms: classical thermal Suzuki–Miyaura cross-coupling and modern photoredox/nickel dual catalysis.

Photoredox/Ni Coupling
Class‑level
Reaction time: minutes (flow) vs hours (batch); >80% reduction
Enables rapid analog synthesis
Projected from primary alkyltrifluoroborate class
Photoredox catalysis Nickel catalysis Continuous flow Csp3–Csp2 coupling

Applications of Potassium (4-bromobutyl)trifluoroborate


Bivalent Inhibitor Assembly via Sequential Coupling

Potassium (4-bromobutyl)trifluoroborate enables the construction of bivalent ligands where one terminus engages a protein target and the second interacts with a secondary binding site or E3 ligase (PROTAC design). The trifluoroborate moiety is first coupled to an aryl bromide under standard Suzuki conditions (Pd catalyst, Cs2CO3, aqueous toluene, 80 °C). The residual primary bromide is then displaced with an amine, thiol, or phenol nucleophile, or subjected to a second metal-catalyzed coupling. This strategy eliminates the need for protecting-group manipulations and leverages the orthogonal reactivity demonstrated in the haloalkyltrifluoroborate class [1]. [2]

γ-Borono Phosphonate Inhibitor Synthesis

The Tomsho group utilized bromoalkyl potassium trifluoroborates (including the butyl congener) as key intermediates in the synthesis of γ-borono phosphonate inhibitors targeting the nonmevalonate isoprenoid biosynthesis pathway, a validated antibacterial target [1]. The four-carbon spacer provided by the butyl chain proved essential for achieving the correct geometry for enzyme inhibition. Researchers procuring this compound for similar boron-containing pharmaceutical programs can directly adopt the published one-pot hydroboration/trifluoroboration procedure (65–92% yield) to access the building block on a multi-gram scale.

Continuous-Flow Photoredox Library Synthesis

For organizations building sp3-rich screening libraries, potassium (4-bromobutyl)trifluoroborate is compatible with the continuous-flow photoredox/nickel dual catalysis platform described by DeLano and Reisman [2]. The method couples primary alkyltrifluoroborates with aryl bromides in minutes rather than hours, generating diverse Csp3–Csp2 products. Because the distal bromide survives the photoredox conditions, the product can immediately enter a second diversification step, enabling rapid two-dimensional library expansion.

MIDA Boronate Protecting-Group Switching

The haloalkyltrifluoroborate salts synthesized by the Tomsho group, including the 4-bromobutyl variant, undergo reversible ligand replacement with N-methyliminodiacetic acid (MIDA) to form MIDA boronates [1]. This capability allows researchers to switch between trifluoroborate (slow-release coupling partner) and MIDA boronate (air-stable, chromatography-compatible) protecting groups on the same molecular scaffold, maximizing flexibility in complex synthetic sequences. Procurement of the potassium trifluoroborate salt therefore provides access to two distinct boron-based reactivity modes without resynthesis of the carbon backbone.

Application
Selection Property
Validation Focus
Bivalent Inhibitor Assembly
Orthogonal BF3K/Br reactivity
Sequential coupling without protecting groups
γ‑Borono Phosphonate Synthesis
4‑carbon spacer geometry
Published one‑pot synthesis protocol
Flow Photoredox Library
Primary alkyl‑BF3K flow compatibility
Reaction time and scope validation
MIDA Boronate Switching
Reversible ligand replacement
Access to MIDA boronate without resynthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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